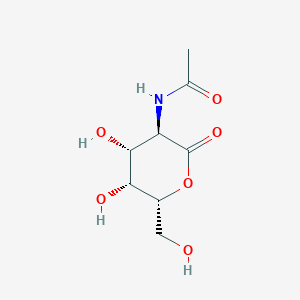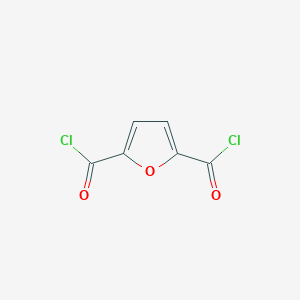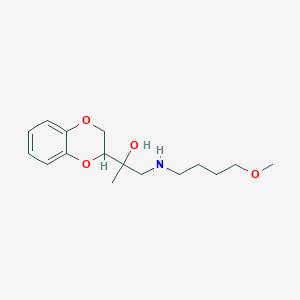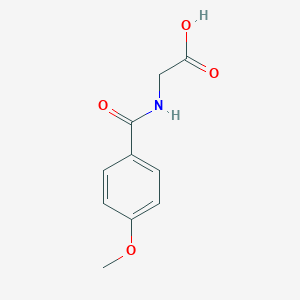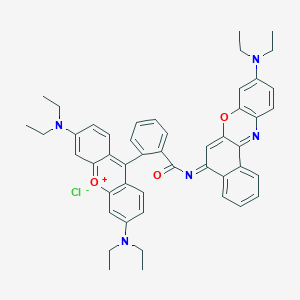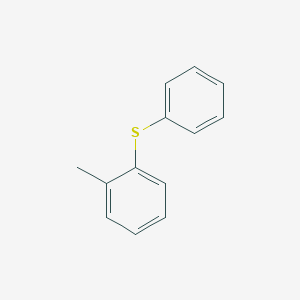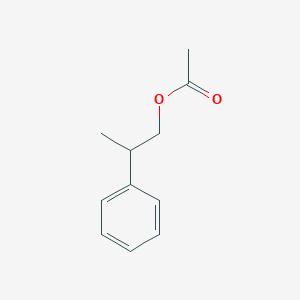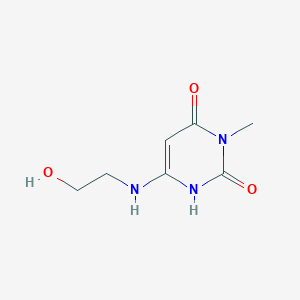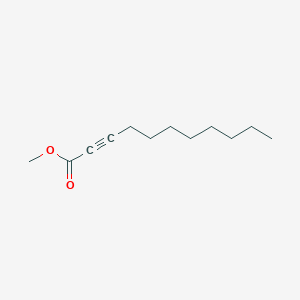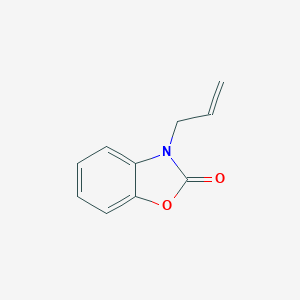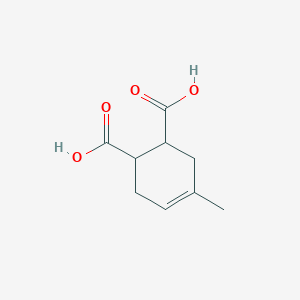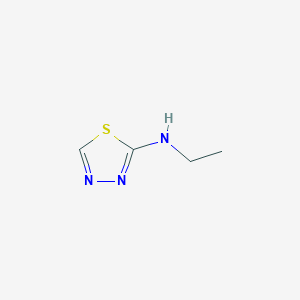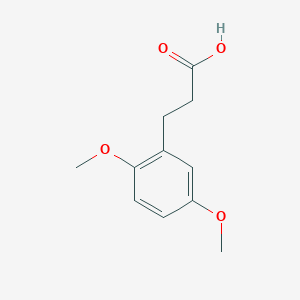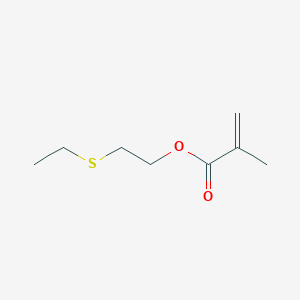
Anisole chromium tricarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anisole chromium tricarbonyl, also known as Cr(CO)3C6H5OCH3, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a yellow-orange powder that is soluble in organic solvents such as benzene, toluene, and chloroform. Anisole chromium tricarbonyl has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of anisole chromium tricarbonyl is not well understood. However, it is believed that the compound acts as a source of chromium in catalytic reactions. The chromium center in anisole chromium tricarbonyl is highly reactive and can form a range of coordination complexes with other molecules. This flexibility in coordination chemistry makes anisole chromium tricarbonyl a versatile catalyst for a range of reactions.
Effets Biochimiques Et Physiologiques
Anisole chromium tricarbonyl has been found to exhibit a range of biochemical and physiological effects. In particular, the compound has been shown to have anti-tumor properties. Studies have shown that anisole chromium tricarbonyl can inhibit the growth of a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Anisole chromium tricarbonyl has several advantages for use in lab experiments. The compound is stable and easy to handle, making it a convenient catalyst for a range of reactions. Anisole chromium tricarbonyl is also relatively inexpensive, making it an attractive option for researchers on a tight budget.
However, anisole chromium tricarbonyl has some limitations for use in lab experiments. The compound is highly toxic and can be dangerous if not handled properly. Researchers must take appropriate precautions when working with anisole chromium tricarbonyl to ensure their safety.
Orientations Futures
There are several future directions for research on anisole chromium tricarbonyl. One promising area of research is in the development of new catalytic reactions using anisole chromium tricarbonyl. Researchers are also interested in exploring the anti-tumor properties of anisole chromium tricarbonyl further. Additionally, there is potential for the use of anisole chromium tricarbonyl in the synthesis of novel materials with unique properties.
Conclusion
Anisole chromium tricarbonyl is a promising compound with potential applications in a range of fields of science. The compound exhibits excellent catalytic activity and has been found to have anti-tumor properties. While anisole chromium tricarbonyl has some limitations for use in lab experiments, its advantages make it an attractive option for researchers. There are several future directions for research on anisole chromium tricarbonyl, and continued research on this compound is likely to yield exciting new discoveries in the years to come.
Méthodes De Synthèse
Anisole chromium tricarbonyl can be synthesized through the reaction of chromium hexacarbonyl with anisole. The reaction takes place in the presence of a catalyst such as copper powder or copper(I) chloride. The resulting product can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Anisole chromium tricarbonyl has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of catalysis. Anisole chromium tricarbonyl has been found to exhibit excellent catalytic activity in a range of reactions, including the oxidation of alcohols and the hydroformylation of olefins.
Propriétés
Numéro CAS |
12116-44-8 |
|---|---|
Nom du produit |
Anisole chromium tricarbonyl |
Formule moléculaire |
C10H8CrO4 |
Poids moléculaire |
244.16 g/mol |
Nom IUPAC |
anisole;carbon monoxide;chromium |
InChI |
InChI=1S/C7H8O.3CO.Cr/c1-8-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; |
Clé InChI |
UFRCESJPICEFIC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
SMILES canonique |
COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Autres numéros CAS |
12116-44-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



